molecular formula C12H12OS B13549550 4-(Benzo[b]thiophen-3-yl)butanal

4-(Benzo[b]thiophen-3-yl)butanal

Cat. No.: B13549550
M. Wt: 204.29 g/mol
InChI Key: CULCGVRKSBXQOT-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butanal is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-yl)butanal can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with butanal under specific conditions. For instance, the reaction can be catalyzed by a palladium catalyst in the presence of a base, such as cesium carbonate, in a solvent like acetonitrile . Another method involves the use of aryne intermediates, where benzo[b]thiophene is formed through the reaction of alkynyl sulfides with aryne precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-yl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzothiophene ring and the butanal group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various fields .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butanal

InChI

InChI=1S/C12H12OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-9H,3-5H2

InChI Key

CULCGVRKSBXQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCC=O

Origin of Product

United States

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